(S)-2-Amino-4-methyl-pentane-1-thiol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical routes, including the use of tridentate-N2O ligands derived from pentane-2,4-dione and aliphatic α,ω-diamines, as described by Kwiatkowski et al. (1988). This process yields compounds with significant properties, such as magnetic susceptibility, indicating weak antiferromagnetic exchange within their structure (Kwiatkowski et al., 1988). Moreover, solvent-free thia-Michael addition reactions using 3-[Bis(alkylthio)methylene]pentane-2,4-diones as efficient and odorless thiol equivalents have been explored for the synthesis of related compounds (Lin et al., 2008).
Molecular Structure Analysis
Structural analyses of similar compounds, such as the crystal structure determination of 3-{[(4-aminopyridin-3-yl)amino]methylene}pentane-2,4-dione, provide insights into the molecular geometry and hydrogen bonding within these molecules (Opozda et al., 2006). These studies are crucial for understanding the molecular structure and potential reactivity of (S)-2-Amino-4-methyl-pentane-1-thiol.
Chemical Reactions and Properties
Research on the chemical reactions and properties of similar compounds reveals diverse reactivities and functionalities. For instance, the study of sterically hindered ketones showcases the influence of steric effects on chemical reactivity, which could be relevant for understanding the reactions involving (S)-2-Amino-4-methyl-pentane-1-thiol (Nakayama et al., 1991).
Physical Properties Analysis
The physical properties of related compounds, such as 2-Methyl-2,4-pentanediol, have been analyzed to understand their behavior in solution and potential applications. Anand et al. (2002) conducted a systematic analysis of the conformation and environment of MPD molecules bound to proteins, providing insights into solvent accessibility and protein stability implications (Anand et al., 2002).
Chemical Properties Analysis
Investigations into the chemical properties of structurally similar compounds have led to the discovery of novel reactivities and applications. For example, the synthesis and characterization of Schiff base organotin(IV) complexes reveal their potential as anticancer drugs, indicating the diverse chemical functionalities that can be explored with (S)-2-Amino-4-methyl-pentane-1-thiol analogs (Basu Baul et al., 2009).
properties
IUPAC Name |
(2S)-2-amino-4-methylpentane-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEDNWSUKCJLLB-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CS)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CS)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008046 |
Source
|
Record name | 2-Amino-4-methylpentane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-4-methyl-pentane-1-thiol | |
CAS RN |
88264-65-7 |
Source
|
Record name | Leucinthiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088264657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-methylpentane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901008046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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